molecular formula C30H46O3 B1204801 Lansionic acid

Lansionic acid

Cat. No.: B1204801
M. Wt: 454.7 g/mol
InChI Key: ZBUMNLRXRGVNIJ-OLUUQECQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lansionic acid is a natural product found in Lansium domesticum with data available.

Scientific Research Applications

Onoceranoid Triterpenes and Antimutagenic Effects

Lansionic acid, identified as a natural onoceranoid triterpene, was isolated from the fruit peel of Lansium domesticum. This compound, along with other triterpenoids, displayed mild toxicity against brine shrimp (Tanaka et al., 2002). Furthermore, this compound showed notable antimutagenic effects. A study involving a methanol extract of Lansium domesticum leaves, which contained this compound, demonstrated antimutagenic activity against specific mutagens, both in vitro and in vivo (Matsumoto et al., 2018). This highlights the potential of this compound in antimutagenic applications (Tanaka et al., 2002); (Matsumoto et al., 2018).

Biochar and Soil Acidity

While not directly related to this compound, research on biochar made from various sources, including Lantana camara, has shown significant effects on soil acidity and other physico-chemical properties (Berihun et al., 2017). This indicates the broader scope of research on plant-derived compounds and their impact on environmental factors (Berihun et al., 2017).

Lanthanide-Encoded Microspheres

In polymer science, research on lanthanide-encoded polystyrene-co-methacrylic acid microspheres has been conducted. These microspheres have applications in bead-array biological assays and mass cytometry detection, indicating a potential area for this compound derivatives (Liang et al., 2012). Such applications could expand to areas like biomedical engineering and diagnostics (Liang et al., 2012).

Lanthanum and Humic Substances Complexation

Lanthanum's interaction with humic substances was explored using Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry. This study, although not directly involving this compound, sheds light on the complexation behavior of lanthanides, which might be relevant for understanding similar interactions involving this compound derivatives (Sonke & Salters, 2006). Such research could be crucial for environmental monitoring and remediation strategies (Sonke & Salters, 2006).

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

3-[(1S,2S,6S)-2-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid

InChI

InChI=1S/C30H46O3/c1-19(2)22-11-9-20(3)23(29(22,7)18-16-27(32)33)12-13-24-21(4)10-14-25-28(5,6)26(31)15-17-30(24,25)8/h9,22-25H,1,4,10-18H2,2-3,5-8H3,(H,32,33)/t22-,23-,24-,25-,29-,30+/m0/s1

InChI Key

ZBUMNLRXRGVNIJ-OLUUQECQSA-N

Isomeric SMILES

CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C

SMILES

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C

Canonical SMILES

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C

Synonyms

lansionic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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